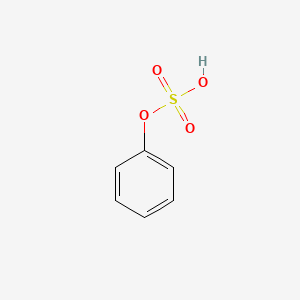

Phenyl hydrogen sulfate

Description

Aryl sulfate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Trypanosoma brucei with data available.

Structure

3D Structure

Properties

IUPAC Name |

phenyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1733-88-6 (potassium salt) | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50239545 | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

937-34-8 | |

| Record name | Phenol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Hydrogen Sulfate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663) (PHS), also known as phenyl sulfate, is an organic compound of significant interest in the fields of toxicology, pharmacology, and clinical chemistry. As a major metabolite of phenol (B47542), its presence and concentration in biological fluids are indicative of exposure to various environmental and dietary phenolic compounds. Furthermore, emerging research has identified Phenyl hydrogen sulfate as a key uremic toxin, implicating it in the pathophysiology of chronic kidney disease and, more specifically, diabetic kidney disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and biological role of this compound, with a focus on its mechanism of action in disease states.

Chemical Structure and Identification

This compound is an aryl sulfate ester characterized by a phenyl group attached to a sulfate moiety via an oxygen atom.[1][2] It is the conjugate acid of phenyl sulfate.[2]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 937-34-8[1] |

| Molecular Formula | C₆H₆O₄S[1] |

| Molecular Weight | 174.18 g/mol [1] |

| SMILES | C1=CC=C(C=C1)OS(=O)(=O)O[1] |

| InChI Key | CTYRPMDGLDAWRQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| pKa (predicted) | -2.2 to -4.29 | [1][3] |

| Water Solubility | 37.75 mg/mL | [4] |

| DMSO Solubility | 17.4 mg/mL | [4] |

| LogP (predicted) | 0.8 to 1.949 | [3] |

| Physical State | Solid | [2] |

This compound is a strong acid due to the electron-withdrawing nature of the sulfate group.[1] It is relatively stable in aqueous solutions but can undergo hydrolysis to phenol and sulfuric acid.[1]

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the direct sulfation of phenol.

Experimental Protocol: General Sulfation of Phenol

While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory's methods, a general procedure for the synthesis of aryl sulfates can be described. A common method involves the reaction of phenol with a sulfating agent such as chlorosulfonic acid or a sulfur trioxide-pyridine complex in an appropriate solvent like pyridine or dioxane.[5] The reaction is typically carried out at a controlled temperature, and the product is subsequently isolated and purified, often through crystallization or chromatographic techniques.[5]

Analytical Characterization

The identification and quantification of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the structural elucidation of this compound. In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is readily observed.

| Ion | m/z (negative mode) | Description | Reference |

| [M-H]⁻ | 172.99 | Deprotonated parent molecule | [1] |

| [C₆H₅O]⁻ | 93.03 | Phenoxide fragment (loss of SO₃) | [1] |

| [SO₃]⁻ | 79.96 | Sulfate radical anion | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group. The integration of these signals would correspond to 5 protons. The acidic proton of the sulfate group is often not observed or appears as a broad singlet, depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon atom directly attached to the sulfate group (ipso-carbon) will be shifted downfield compared to phenol, while the ortho and para carbons will also show characteristic shifts due to the substitution.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present. Key absorption bands are expected for the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantification of this compound in biological matrices. A typical reversed-phase HPLC method would involve the following:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

-

Detection: UV detection, typically around 260-270 nm, or mass spectrometry for higher sensitivity and specificity.[9]

A detailed experimental protocol would require optimization of the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation from other matrix components.[10][11][12]

Biological Role and Metabolism

This compound is a significant metabolite in humans and other mammals. Its primary origin is the gut microbiota, which metabolizes dietary tyrosine to phenol.[13][14] Phenol is then absorbed into the bloodstream and sulfated in the liver to form this compound, a process that facilitates its excretion.[13]

In healthy individuals, this compound is efficiently cleared by the kidneys. However, in patients with chronic kidney disease, its levels can accumulate, leading to its classification as a uremic toxin.[15]

Signaling Pathway in Diabetic Kidney Disease

Recent research has highlighted the pathogenic role of elevated this compound levels in the progression of diabetic kidney disease.[14][16] The proposed mechanism involves the induction of podocyte injury, leading to albuminuria.[13][14] This is thought to occur through the generation of oxidative stress and mitochondrial dysfunction.[13][17]

Elevated circulating levels of this compound lead to its uptake by podocytes in the kidney.[13] This is proposed to activate NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[18] The resulting increase in intracellular ROS, or oxidative stress, damages cellular components, including mitochondria.[13] Mitochondrial dysfunction leads to a decrease in ATP production and can trigger apoptotic pathways, ultimately resulting in podocyte injury and the characteristic leakage of albumin into the urine (albuminuria).[13]

Experimental Protocols

Detailed, validated experimental protocols are essential for the accurate study of this compound. The following outlines general approaches for key experiments.

In Vitro Model of this compound-Induced Podocyte Injury

-

Cell Culture: Differentiated human podocytes are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 30-100 µM) for a specified duration (e.g., 24-48 hours).[14]

-

Assessment of Cell Viability: Cell viability can be measured using assays such as the MTT or LDH release assay.

-

Measurement of Oxidative Stress: Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. Glutathione (B108866) levels can also be measured as an indicator of antioxidant capacity.[15][19]

-

Evaluation of Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1, and ATP production can be measured using commercially available kits.

Animal Model of Diabetic Kidney Disease

-

Model: db/db mice, a model of type 2 diabetes, can be used.[14]

-

Treatment: Mice are administered this compound orally (e.g., 50 mg/kg) over several weeks.[14]

-

Assessment of Albuminuria: Urine albumin-to-creatinine ratio is measured at regular intervals.

-

Histological Analysis: Kidney tissues are collected for histological examination (e.g., PAS staining) to assess glomerular injury and podocyte effacement via electron microscopy.[14]

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure and a growing body of literature detailing its biological importance. As a gut microbiota-derived metabolite and a uremic toxin, it represents a critical link between metabolic health, renal function, and potentially other systemic diseases. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the study of this compound, from its basic chemical properties to its complex role in human pathophysiology. Further research into detailed signaling pathways and the development of targeted therapeutic strategies to mitigate its toxic effects are promising areas for future investigation.

References

- 1. Buy this compound | 937-34-8 [smolecule.com]

- 2. Phenol sulfate | C6H6O4S | CID 74426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pharmtech.com [pharmtech.com]

- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 13. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NADPH oxidase family proteins: signaling dynamics to disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

Phenyl Hydrogen Sulfate: A Technical Guide for Researchers

CAS Number: 937-34-8

This technical guide provides an in-depth overview of phenyl hydrogen sulfate (B86663), a molecule of increasing interest in biomedical research. The document covers its chemical and physical properties, synthesis, and significant biological roles, with a focus on its impact on diabetic kidney disease. Detailed experimental protocols from key studies are provided to facilitate further research.

Chemical and Physical Properties

Phenyl hydrogen sulfate, also known as phenyl sulfate, is an aryl sulfate and a key human xenobiotic metabolite.[1] It is an organic compound that is solid at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 937-34-8 | [2][3] |

| Molecular Formula | C₆H₆O₄S | [3][4] |

| Molecular Weight | 174.18 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Phenyl sulfate, Phenylsulfate, Phenol (B47542) sulfate, Sulfuric acid, monophenyl ester | [3][5] |

| Physical Description | Solid | [1][2] |

| Solubility | Water: ≥37.75 mg/mLDMSO: ≥17.4 mg/mLEthanol: Insoluble | [2] |

| Predicted pKa | Approximately -2.2 | Smolecule |

Synthesis and Chemical Reactions

The most prevalent method for synthesizing this compound is the sulfation of phenol.[3] This reaction typically involves treating phenol with a sulfonating agent like sulfuric acid or chlorosulfonic acid under controlled conditions. Historically, the first documented synthesis of this compound was reported in 1941.

This compound can undergo hydrolysis to regenerate phenol and sulfuric acid.[3] As an aryl sulfate, the sulfate group can also be displaced in nucleophilic substitution reactions.[3]

Biological Significance and Signaling Pathways

This compound is a prominent metabolite derived from the gut microbiota's catabolism of dietary tyrosine.[6] Intestinal bacteria metabolize tyrosine to phenol, which is then absorbed and sulfated in the liver to form this compound.[6] While it plays a role in the detoxification of phenolic compounds through sulfotransferase-mediated reactions, its accumulation is implicated in pathology, particularly in chronic and diabetic kidney disease.[2]

Role in Diabetic Kidney Disease (DKD)

Elevated levels of this compound are strongly correlated with the progression of albuminuria in patients with diabetic kidney disease.[7][8] The compound directly contributes to kidney damage by inducing podocyte injury.[7][8] The proposed mechanism involves the induction of oxidative stress. Phenyl sulfate has been shown to increase the production of mitochondrial reactive oxygen species (ROS) and decrease levels of the antioxidant glutathione (B108866), rendering renal cells more susceptible to oxidative damage.[2] This oxidative stress contributes to podocyte foot process effacement and thickening of the glomerular basement membrane, leading to albuminuria.[9]

Detoxification Pathway

This compound is an intermediate in the Phase II detoxification pathway for phenolic compounds. Xenobiotic or endogenous phenols are conjugated with a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a reaction catalyzed by sulfotransferase (SULT) enzymes primarily in the liver. This sulfation increases the water solubility of the phenolic compounds, facilitating their excretion.

Experimental Protocols

The following protocols are summarized from key publications investigating the effects of this compound.

In Vivo Model of Phenyl Sulfate-Induced Albuminuria

This protocol is based on the methodology described by Kikuchi et al. in Nature Communications (2019) to assess the effect of phenyl sulfate on diabetic mice.[8][10]

-

Animal Model: KKAy mice, a model for type 2 diabetes, are fed a high-fat diet.

-

Treatment: Phenyl sulfate is administered orally at a dose of 50 mg/kg daily for a period of 6 weeks.[2]

-

Sample Collection: 24-hour urine samples are collected periodically to measure albumin and creatinine (B1669602) levels. At the end of the treatment period, blood is collected for plasma analysis, and kidneys are harvested for histological examination.

-

Albuminuria Assessment: Urinary albumin and creatinine concentrations are measured using ELISA and enzymatic assays, respectively. The albumin-to-creatinine ratio (ACR) is calculated to assess the degree of albuminuria.

-

Histological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to evaluate glomerular morphology. For ultrastructural analysis, kidney sections are examined using electron microscopy to assess podocyte foot process effacement and glomerular basement membrane (GBM) thickness.[9]

-

Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory and fibrotic markers such as Tnfa, Ccl2, Emr1, and Fn1.[9]

In Vitro Model of Phenyl Sulfate-Induced Oxidative Stress

This protocol is adapted from the study by Edamatsu et al. in PLOS One (2018), which investigated the impact of uremic toxins on renal tubular cells.[1][11]

-

Cell Culture: Porcine renal tubular cells (LLC-PK1) or a similar renal cell line are cultured in an appropriate medium (e.g., Medium 199) supplemented with fetal bovine serum until confluent.

-

Treatment: Cells are treated with varying concentrations of phenyl sulfate (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for 24 hours.[2]

-

Glutathione Measurement: After treatment, cells are lysed, and the total glutathione (GSH) level is measured using a commercial glutathione assay kit. The assay typically involves a kinetic reaction where catalytic amounts of GSH cause a continuous reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), and the rate of TNB formation is measured spectrophotometrically at 412 nm.[12][13]

-

Oxidative Stress Challenge: To determine vulnerability to oxidative stress, phenyl sulfate-pretreated cells are exposed to hydrogen peroxide (H₂O₂) at concentrations like 10 or 20 µmol/L for 5 hours.[12]

-

Cell Viability Assessment: Following the H₂O₂ challenge, cell viability is quantified using a standard assay such as the Cell Counting Kit-8 (CCK-8), which measures the conversion of a tetrazolium salt into a formazan (B1609692) product by cellular dehydrogenases. Absorbance is read at 450 nm.[12] A decrease in viability in phenyl sulfate-treated cells compared to controls indicates increased susceptibility to oxidative stress.[1][11]

References

- 1. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Buy this compound | 937-34-8 [smolecule.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Phenol sulfate | C6H6O4S | CID 74426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota, key to unlocking the door of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease [ideas.repec.org]

- 11. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 12. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 13. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Hydrogen Sulfate: A Technical Overview of its Properties and Biological Significance

For Immediate Release

This technical guide provides an in-depth analysis of phenyl hydrogen sulfate (B86663), a key metabolite in xenobiotic detoxification. Intended for researchers, scientists, and professionals in drug development, this document outlines its physicochemical properties, synthesis, and significant role in metabolic pathways and disease pathology, particularly in the context of diabetic kidney disease.

Core Physicochemical Data

Phenyl hydrogen sulfate (also known as phenyl sulfate) is an organic aryl sulfate compound. It is a human xenobiotic metabolite, playing a role in the detoxification of phenolic compounds.[1][2] The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₄S | [1][2][3] |

| Molecular Weight | 174.17 - 174.18 g/mol | [1][2] |

| Exact Mass | 173.99867984 Da | [3] |

| CAS Number | 937-34-8 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenyl sulfate, Phenylsulfate | [2][3][4] |

| Physical Description | Solid | [2] |

| pKa | -4.29 ± 0.15 (Predicted) | [3] |

| Density | 1.508 g/cm³ (Predicted) | [3] |

| LogP | 1.949 (Predicted) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Experimental Protocol: Synthesis of this compound

The most common method for the synthesis of this compound is the sulfation of phenol (B47542).[1] A representative experimental protocol using a sulfur trioxide-pyridine complex, a common sulfonating agent, is detailed below. This method is adapted from general procedures for the sulfation of phenolic compounds.[5]

Objective: To synthesize this compound via the sulfation of phenol.

Materials:

-

Phenol (C₆H₅OH)

-

Sulfur trioxide-pyridine complex (SO₃·C₅H₅N)

-

Anhydrous pyridine (B92270) (C₅H₅N)

-

Potassium hydroxide (B78521) (KOH) solution (25% w/v)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized water

-

Argon gas (or other inert gas)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve phenol (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add the sulfur trioxide-pyridine complex (1 equivalent) to the stirred solution. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-72 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, evaporate the pyridine under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of deionized water.

-

Adjust the pH of the aqueous solution to between 6 and 7 using a 25% potassium hydroxide solution. This will form the potassium salt of this compound, which is often more stable and easier to isolate.

-

Wash the aqueous solution with ethyl acetate (3x) to remove any unreacted phenol and other organic impurities.

-

If a precipitate (potassium sulfate) forms, it can be removed by filtration.

-

The aqueous phase containing the potassium phenyl sulfate can then be evaporated to yield the solid product. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol. Reaction times, stoichiometry, and purification methods may require optimization for specific laboratory conditions and desired product purity.

Biological Significance and Signaling Pathway

This compound is a significant metabolite in human physiology, primarily formed in the liver through the sulfation of phenol. Phenol itself is largely derived from the metabolism of dietary tyrosine by gut microbiota.[6] While this sulfation pathway is a critical detoxification mechanism, elevated levels of this compound have been implicated in the pathology of diabetic kidney disease.[1][4][6] It is considered a uremic toxin that can induce albuminuria and damage to podocytes, the specialized cells in the kidney's glomeruli.[4][6] The mechanism of this damage is linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants like glutathione.[6][7][8]

Figure 1: Metabolic pathway and pathological role of this compound.

References

- 1. Buy this compound | 937-34-8 [smolecule.com]

- 2. Phenol sulfate | C6H6O4S | CID 74426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Phenyl Hydrogen Sulfate: A Comprehensive Technical Guide for Researchers

Synonyms and Identification in Scientific Literature

Phenyl hydrogen sulfate (B86663), a prominent uremic toxin and a key metabolite in xenobiotic pathways, is referred to by several synonyms in scientific and commercial literature. Clarity in its identification is crucial for accurate data retrieval and cross-study comparisons.

The most common synonym is Phenylsulfate . Other frequently used names include Phenol (B47542) sulfate and Sulfuric acid, monophenyl ester . Its systematic IUPAC name is phenyl hydrogen sulfate , and it is also referred to as phenyloxidanesulfonic acid . For unambiguous identification, the Chemical Abstracts Service (CAS) number 937-34-8 is universally employed.[1]

This guide provides an in-depth overview of this compound, including its quantitative analysis, the enzymatic basis of its formation, its role in disease signaling pathways, and detailed experimental protocols for its study.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter in studies related to kidney disease, gut microbiome metabolism, and xenobiotic exposure. The following tables summarize representative quantitative data from scientific literature.

| Biological Matrix | Condition | Concentration Range (µM) | Analytical Method | Reference |

| Plasma/Serum | Healthy Individuals | 3.06 ± 2.63 | LC-MS/MS | [2] |

| Diabetic Rats (Day 63) | 4.47 ± 0.43 | LC-MS/MS | [2] | |

| Diabetic Rats (Day 119) | 6.48 ± 0.71 | LC-MS/MS | [2] | |

| Diabetic Patients (Microalbuminuria) | Significantly correlated with albuminuria progression | LC-MS/MS | [3] | |

| Urine | Healthy Individuals | 0.04 to 0.1 g/day (as total ethereal sulfates) | Not specified | [4] |

| Occupationally Exposed to Phenol | Correlated with environmental phenol concentration | HPLC | [5] |

Enzymatic Synthesis: The Role of Sulfotransferases

This compound is synthesized endogenously from phenol by a class of enzymes known as sulfotransferases (SULTs). The primary enzyme responsible for this biotransformation in humans is the cytosolic sulfotransferase SULT1A1.[6] This enzyme catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of phenol.

The enzymatic reaction is as follows:

Phenol + PAPS --SULT1A1--> this compound + PAP

Kinetic parameters for the sulfation of various phenolic substrates by SULT1A1 have been determined, providing insights into the enzyme's substrate specificity and efficiency.

| Substrate | SULT Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |

| 4-Nitrophenol | SULT1A1 (wild-type) | 2.67 ± 0.12 | Not specified | [7] |

| Acetaminophen | SULT1A1 (wild-type) | 394.20 ± 17.82 | Not specified | [7] |

| O-Desmethylnaproxen | SULT1A1 (wild-type) | 8.25 ± 0.67 | Not specified | [7] |

| Tapentadol | SULT1A1 (wild-type) | 92.54 ± 4.13 | Not specified | [7] |

| Chrysin | SULT1A11 | 0.05 | Not specified | [8] |

| Genistein | SULT1A11 | Not specified | Not specified | [9] |

| Quercetin | SULT1A1*1 | Not specified | Not specified | [9] |

Signaling Pathways in Disease

Elevated levels of this compound are increasingly implicated in the pathophysiology of diabetic kidney disease (DKD). It is considered a uremic toxin that contributes to podocyte injury and albuminuria.[3][10] The proposed mechanism involves the induction of oxidative stress and mitochondrial dysfunction.[10][11][12]

A key signaling pathway implicated in the cellular response to this compound and other uremic toxins is the Aryl Hydrocarbon Receptor (AhR) pathway.[13][14][15][16] While direct binding of this compound to AhR is still under investigation, the activation of this pathway by structurally similar uremic toxins leads to a cascade of events culminating in cellular damage.

Experimental Protocols

Accurate quantification and analysis of this compound are paramount for research in this field. The following section details key experimental protocols.

Sample Collection and Storage

-

Plasma/Serum: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma or serum) into cryovials and store at -80°C until analysis.[17]

-

Urine: Collect mid-stream urine samples in sterile containers. For preservation, samples can be stored at 2-8°C for short-term storage or at -80°C for long-term storage. To prevent degradation, the addition of a preservative like thymol (B1683141) may be considered.

Sample Preparation for LC-MS/MS Analysis

The high protein content in plasma and serum necessitates a protein precipitation step prior to analysis.

Protocol: Protein Precipitation

-

Thaw frozen plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

-

Add 400 µL of ice-cold acetonitrile (B52724) (containing an internal standard if used).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold standard for the sensitive and specific quantification of this compound.

Typical LC-MS/MS Parameters:

-

LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound (precursor ion -> product ion) would be m/z 173 -> 93.

Experimental Workflow

The following diagram illustrates a typical workflow for the targeted metabolomics analysis of this compound in biological samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Significance of urinary phenyl sulfate and phenyl glucuronide as indices of exposure to phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Uremic Toxins, Oxidative Stress, and Renal Fibrosis in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Hydrogen Sulfate: A Technical Guide on its Biological Role in Humans

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate (PS), is a gut microbiota-derived metabolite increasingly recognized for its significant biological activities and role as a uremic toxin. Arising from the bacterial metabolism of dietary tyrosine, PS accumulates to toxic levels in patients with chronic kidney disease (CKD), where it is implicated in the progression of renal damage and associated comorbidities, particularly in diabetic kidney disease (DKD). Mechanistically, PS induces cellular injury through the promotion of oxidative stress, mitochondrial dysfunction, and the impairment of endogenous antioxidant defenses. This technical guide provides a comprehensive overview of the metabolism, pathophysiology, and key experimental methodologies used to study phenyl sulfate, aiming to equip researchers and drug development professionals with the core knowledge required to investigate this metabolite as a biomarker and therapeutic target.

Metabolism, Transport, and Excretion

Phenyl sulfate is an endogenous metabolite entirely dependent on the interplay between dietary intake, gut microbial activity, and host metabolism. Its lifecycle involves several key steps from formation to elimination.

Biosynthesis Pathway

The formation of PS begins in the gut with dietary protein.

-

Microbial Conversion: Gut bacteria possessing the enzyme tyrosine phenol-lyase (TPL) metabolize dietary tyrosine into phenol (B47542).[1]

-

Hepatic Sulfation: Phenol is absorbed from the intestine into the portal circulation and transported to the liver. There, it undergoes phase II detoxification, where it is conjugated with a sulfate group by the enzyme sulfotransferase 1A1 (SULT1A1) to form phenyl sulfate.[1]

Transport and Elimination

Under normal physiological conditions, PS is efficiently cleared from the bloodstream.

-

Renal Excretion: As a small, water-soluble molecule, PS is transported to the kidneys, where it is actively secreted by transporters in the proximal tubular cells and subsequently excreted in the urine.[2]

-

Protein Binding: A significant fraction of PS in circulation is bound to albumin. This protein binding limits its removal through conventional hemodialysis, contributing to its accumulation in CKD patients.[2][3]

The complete pathway from dietary precursor to excretion is illustrated below.

Pathophysiological Role of Phenyl Sulfate

While a normal product of metabolism, the accumulation of phenyl sulfate is strongly associated with pathology, particularly in the context of renal disease. It is now classified as a potent uremic toxin.

Role in Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD)

In patients with compromised renal function, impaired excretion leads to a significant elevation of serum PS levels.[2] This accumulation is not merely a marker of declining kidney function but an active contributor to its progression.

-

Podocyte and Tubular Injury: Elevated PS concentrations are directly toxic to kidney cells. Studies have shown that PS induces podocyte damage (effacement) and apoptosis in renal tubular cells, key events that lead to albuminuria (protein in the urine) and a progressive decline in glomerular filtration rate.[4][5]

-

Biomarker of Progression: In diabetic patient cohorts, serum PS levels have been found to significantly correlate with the presence and predicted two-year progression of albuminuria, suggesting its utility as a prognostic biomarker for DKD.[4]

Quantitative Data: Phenyl Sulfate Concentrations

The concentration of phenyl sulfate in circulation increases dramatically with the decline in renal function. The table below summarizes representative concentrations found in different populations.

| Population/Model | Sample Type | Phenyl Sulfate Concentration (μM) | Reference(s) |

| Healthy Control (eNOS-KO Mouse Model) | Plasma | 5.97 ± 0.47 | [4] |

| Diabetic (db/db Mouse Model, Basal) | Plasma | 3.06 ± 2.63 | [4] |

| Diabetic Kidney Disease Patients (Human Cohort) | Serum | Range: 0 - 68.1 | [4] |

| Hemodialysis Patients (Human) | Serum | Mean: 77.6 | [3] |

| Hemodialysis Patients (Human) | Serum | Highest Recorded: 259.8 | [3] |

Molecular Mechanisms of Toxicity

The toxicity of phenyl sulfate is primarily mediated by its ability to induce overwhelming oxidative stress, which disrupts cellular homeostasis and triggers injury pathways.

-

Induction of Reactive Oxygen Species (ROS): PS stimulates the production of ROS within cells, leading to oxidative damage of lipids, proteins, and DNA.[1]

-

Depletion of Antioxidants: PS exposure significantly decreases intracellular levels of glutathione (B108866) (GSH), the most powerful endogenous antioxidant, rendering cells vulnerable to oxidative insults.[3][4][6]

-

Mitochondrial Dysfunction: A key target of PS is the mitochondrion. It impairs mitochondrial function, leading to reduced ATP production and a further increase in ROS generation, creating a vicious cycle of damage.[5]

-

Impairment of Nrf2 Signaling: The cellular defense against oxidative stress is coordinated by the transcription factor Nrf2. Evidence suggests that PS exposure impairs this protective pathway, preventing the upregulation of crucial antioxidant enzymes and further exacerbating cellular damage.

The interconnected pathways of PS-induced cellular injury are visualized below.

Key Experimental Protocols

Investigating the biological role of phenyl sulfate requires robust and validated methodologies. This section details common protocols for the quantification of PS and the assessment of its cytotoxic effects.

Quantification of Phenyl Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying PS in biological matrices due to its high sensitivity and specificity.

Objective: To measure the concentration of phenyl sulfate in human serum or plasma.

Workflow Diagram:

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated phenyl sulfate).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient starts at ~5% B, increases to 95% B over several minutes to elute the analyte, holds for a brief period, and then returns to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Phenyl Sulfate: Monitor the transition from the precursor ion (m/z 173) to a specific product ion (e.g., m/z 93, corresponding to the phenol fragment).

-

Quantification: Generate a standard curve using known concentrations of phenyl sulfate and calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Cellular ROS Production Assay (DCFH-DA Method)

This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Objective: To quantify ROS production in renal cells (e.g., human podocytes or tubular cells) following exposure to phenyl sulfate.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are ~80-90% confluent on the day of the experiment. Culture overnight.

-

Probe Loading:

-

Remove culture medium and wash cells once with warm, serum-free medium or Phosphate-Buffered Saline (PBS).

-

Add 100 µL of loading buffer (e.g., serum-free medium containing 10 µM DCFH-DA) to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Treatment:

-

Remove the loading buffer and wash the cells once with warm medium/PBS.

-

Add 100 µL of medium containing the desired concentrations of phenyl sulfate (e.g., 0, 30, 100, 300 µM). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Incubate for the desired time period (e.g., 1-24 hours).

-

-

Measurement:

-

Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

-

Fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Objective: To assess the induction of apoptosis in renal cells by phenyl sulfate.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells in 6-well plates and treat with various concentrations of phenyl sulfate for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Collect the culture supernatant (containing floating/dead cells).

-

Wash adherent cells with PBS, then detach them using trypsin.

-

Combine the detached cells with their corresponding supernatant. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet once with 1 mL of cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Healthy Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

-

References

- 1. Human Metabolome Database: Showing metabocard for Phenol sulphate (HMDB0060015) [hmdb.ca]

- 2. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 3. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Hydrogen Sulfate: A Gut Microbiota-Derived Metabolite at the Crossroads of Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a prominent gut microbiota-derived metabolite that has garnered significant attention for its multifaceted role in host physiology and pathology. Originating from the microbial metabolism of dietary aromatic amino acids, primarily tyrosine and phenylalanine, this compound undergoes subsequent sulfation in the liver, entering systemic circulation. While a component of the normal metabolic fingerprint, elevated levels of phenyl hydrogen sulfate are increasingly implicated in the pathogenesis of several chronic conditions, most notably chronic kidney disease (CKD) and its complications. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and biological activities of this compound. It details its pathological effects, particularly in the context of diabetic kidney disease, and presents a compilation of quantitative data from various studies. Furthermore, this guide outlines key experimental protocols for the quantification and study of this compound and includes visualizations of its metabolic pathway and associated cellular signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, nephrology, and pharmacology who are investigating the role of gut-derived metabolites in human health and disease.

Biosynthesis and Metabolism

The formation of this compound is a multi-step process involving both the gut microbiota and host enzymes. The primary pathway begins with the microbial breakdown of dietary aromatic amino acids.

Gut Microbial Production of Phenol (B47542)

Dietary proteins are digested into amino acids, including tyrosine and phenylalanine. In the colon, certain gut bacteria possess the enzyme tyrosine phenol-lyase, which catalyzes the conversion of tyrosine to phenol.[1][2][3] This initial step is crucial as it generates the precursor molecule for this compound. The production of phenolic compounds by gut bacteria can be influenced by factors such as pH and the availability of fermentable carbohydrates.[4][5][6]

Host-Mediated Sulfation

Following its production in the gut, phenol is absorbed into the bloodstream and transported to the liver. There, it undergoes phase II metabolism, specifically sulfation, catalyzed by cytosolic sulfotransferase enzymes (SULTs).[7] The most abundant SULT in the human liver, SULT1A1, is primarily responsible for the sulfation of small phenolic compounds like phenol.[7][8][9] This enzymatic reaction transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of phenol, forming this compound.[8]

The biosynthesis and metabolism of this compound can be visualized as follows:

Pathophysiological Role of this compound

Under normal physiological conditions, this compound is efficiently cleared by the kidneys.[10][11] However, in states of renal dysfunction, such as chronic kidney disease (CKD), its levels in the blood can rise significantly, contributing to the uremic state.[12][13][14]

Diabetic Kidney Disease

A growing body of evidence implicates this compound as a key player in the pathogenesis of diabetic kidney disease (DKD).[1][2][3][10][11][15] Elevated levels of this compound have been shown to correlate with the progression of albuminuria in patients with diabetes.[1][3][10] Experimental models have demonstrated that administration of this compound can induce albuminuria and podocyte damage.[3][16][17][18] Podocytes are specialized cells in the glomerulus that are essential for maintaining the integrity of the filtration barrier.[19][20][21]

The proposed mechanism of this compound-induced podocyte injury involves the induction of oxidative stress and mitochondrial dysfunction.[12][18][22][23] this compound has been shown to decrease intracellular levels of glutathione (B108866), a major antioxidant, rendering cells more susceptible to damage from reactive oxygen species (ROS).[12][22][23]

Quantitative Data

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Concentrations of this compound in In Vitro and In Vivo Studies

| Study Type | Model System | This compound Concentration | Observed Effect | Reference(s) |

| In Vitro | Differentiated human urinary podocyte-like epithelial cells | 30 µM - 100 µM | Reduced cell survival, induced mitochondrial dysfunction | [16][18][23] |

| In Vivo | db/db diabetic mice | 50 mg/kg (oral administration) | Increased plasma PS to 64.53 ± 5.87 µM, induced albuminuria and podocyte damage | [3][16][18] |

Table 2: Serum Concentrations of this compound in Human Subjects

| Subject Group | This compound Concentration | Notes | Reference(s) |

| Hemodialysis Patients (Highest individual value) | 259.8 µmol/L | Illustrates the high levels that can be reached in severe CKD. | [12] |

| Patients with microalbuminuria | Significantly correlated with 2-year progression of albuminuria | Highlights its potential as a prognostic marker. | [3][10][16] |

Table 3: Kinetic Parameters of Human SULT1A1 for Phenolic Substrates

| Substrate | Km (µM) | Vmax (pmol/min/mg) | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | 4-Nitrophenol (B140041) | 2.67 ± 0.12 | - | A commonly used probe substrate for SULT1A1 activity. |[24] | | Chrysin | 0.05 | - | A flavonoid substrate. |[25] | | Daidzein | - | - | SULT1A1 exhibits high catalytic efficiency for 7-O-sulfation. |[25] | | Genistein | - | - | SULT1A1 exhibits high catalytic efficiency for 7-O-sulfation. |[25] |

Note: Specific kinetic data for phenol as a substrate for SULT1A1 were not explicitly detailed in the reviewed literature, but 4-nitrophenol serves as a structural analog.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.[26][27][28][29]

4.1.1. Sample Preparation

-

Serum/Plasma: Protein precipitation is a common first step to remove interfering proteins. This is typically achieved by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) to the sample, followed by centrifugation to pellet the precipitated proteins.[26] The resulting supernatant can be further processed or directly injected into the LC-MS/MS system.

-

Urine: Urine samples are often diluted with the initial mobile phase before analysis.

4.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column is commonly used for the separation of this compound from other matrix components.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

4.1.3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its isotopically labeled internal standard.

In Vitro Model of this compound-Induced Podocyte Injury

Cultured human podocytes provide a valuable in vitro system to study the direct effects of this compound on these critical glomerular cells.[16][19][20][21]

4.2.1. Cell Culture

-

Conditionally immortalized human podocytes are cultured under permissive conditions (e.g., 33°C with IFN-γ) to allow for proliferation.

-

To induce differentiation into a mature podocyte phenotype, cells are transferred to non-permissive conditions (e.g., 37°C without IFN-γ) for a period of 10-14 days.

4.2.2. Treatment

-

Differentiated podocytes are treated with varying concentrations of this compound (e.g., 30-100 µM) for a specified duration (e.g., 24-48 hours).

4.2.3. Assessment of Podocyte Injury

-

Cell Viability: Assays such as MTT or LDH release assays can be used to quantify cell death.

-

Oxidative Stress: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. Glutathione levels can be quantified using commercially available kits.

-

Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1.

-

Morphological Changes: Changes in cell morphology and the actin cytoskeleton can be visualized by phalloidin (B8060827) staining and fluorescence microscopy.

Animal Model of Diabetic Kidney Disease

Animal models are essential for studying the in vivo effects of this compound on the development and progression of DKD.[3][16][30]

4.3.1. Model Induction

-

Genetic Models: db/db mice, which are genetically diabetic, are commonly used.[3][16]

-

Chemically-Induced Models: Streptozotocin-induced diabetes in mice or rats is another widely used model.

4.3.2. This compound Administration

-

This compound can be administered orally (e.g., 50 mg/kg) to diabetic animals over a period of several weeks.

4.3.3. Evaluation of Renal Injury

-

Albuminuria: Urinary albumin-to-creatinine ratio is a key indicator of kidney damage.

-

Histopathology: Kidney sections can be stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial changes.

-

Podocyte Markers: The expression of podocyte-specific proteins like nephrin (B609532) and podocin can be evaluated by immunofluorescence or Western blotting.

Conclusion and Future Directions

This compound has emerged as a critical link between the gut microbiota and host health, particularly in the context of kidney disease. Its role as a uremic toxin and its contribution to the pathogenesis of diabetic kidney disease are well-supported by a growing body of evidence. The methodologies outlined in this guide provide a framework for researchers to further investigate the mechanisms of this compound-induced pathology and to explore potential therapeutic interventions.

Future research should focus on:

-

Identifying the specific gut bacterial species and enzymes responsible for phenol production.

-

Elucidating the detailed molecular mechanisms by which this compound induces cellular damage.

-

Developing targeted therapies to reduce the production or enhance the clearance of this compound. This could include the use of specific inhibitors of bacterial tyrosine phenol-lyase or strategies to modulate the gut microbiota composition.[1][2][3][10]

A deeper understanding of the biology of this compound will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat chronic kidney disease and other related disorders.

References

- 1. Metabolite Profiling of the Gut Microbiome in Mice with Dietary Administration of Black Raspberries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metabolomics Research Solution of Gut Microbiota - Creative Proteomics [creative-proteomics.com]

- 5. Metabolomic Profiling Service for Gut Microbiota Research - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Phenol sulfotransferase 1A1 activity in human liver: kinetic properties, interindividual variation and re-evaluation of the suitability of 4-nitrophenol as a probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A LCMS Metabolomic Workflow to Investigate Metabolic Patterns in Human Intestinal Cells Exposed to Hydrolyzed Crab Waste Materials [frontiersin.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells | PLOS One [journals.plos.org]

- 13. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy this compound | 937-34-8 [smolecule.com]

- 18. caymanchem.com [caymanchem.com]

- 19. LPS and PAN-induced podocyte injury in an in vitro model of minimal change disease: changes in TLR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glomerular filtration drug injury: In vitro evaluation of functional and morphological podocyte perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. d-nb.info [d-nb.info]

- 29. mdpi.com [mdpi.com]

- 30. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism [mdpi.com]

The Metabolic Pathway of Phenyl Hydrogen Sulfate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663) is a significant metabolite in the biotransformation of phenolic compounds, including various drugs, xenobiotics, and endogenous molecules. Its formation is a critical step in the detoxification and elimination of these substances. This technical guide provides an in-depth exploration of the metabolic pathway leading to phenyl hydrogen sulfate, focusing on the core enzymatic processes, quantitative kinetic data, detailed experimental protocols for its study, and the complex regulatory networks that govern this pathway. The primary enzyme responsible for this biotransformation is Sulfotransferase 1A1 (SULT1A1), a member of the cytosolic sulfotransferase superfamily. Understanding the nuances of this pathway is paramount for drug development, toxicology, and the study of various metabolic disorders.

The Core Metabolic Pathway

The formation of this compound is a phase II metabolic reaction known as sulfation or sulfoconjugation. This process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a phenolic acceptor substrate.[1][2] This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs).[3]

The key enzyme in the sulfation of small phenolic compounds, including phenol (B47542), is SULT1A1.[3][4] This enzyme is highly expressed in the liver, a primary site of drug metabolism, as well as in other tissues like the gastrointestinal tract.[5][6] The addition of the highly polar sulfate moiety significantly increases the water solubility of the phenolic compound, facilitating its excretion from the body, primarily via the urine.[1]

The overall reaction can be summarized as:

Phenol + PAPS ---(SULT1A1)---> this compound + PAP

Quantitative Data

The efficiency of this compound formation is determined by the kinetic parameters of the SULT1A1 enzyme and the intracellular concentrations of the substrates.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for understanding the affinity of SULT1A1 for its substrates and its catalytic efficiency. These parameters can vary depending on the specific phenolic substrate and the genetic variant of the SULT1A1 enzyme.[3][7]

| Substrate | SULT1A1 Variant | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| p-Nitrophenol | Wild-type | 2.5 | 1500 | [6] |

| 4-Nitrophenol (B140041) | Wild-type | 2.67 ± 0.12 | - | [7] |

| Dopamine | Wild-type | 60 | 1200 | [6] |

| 17β-Estradiol | Wild-type | 0.05 | 450 | [6] |

| Dehydroepiandrosterone (DHEA) | Wild-type | 2.0 | 800 | [6] |

| Chrysin | SULT1A1*1 | 0.05 | - | [5] |

| Chrysin | SULT1A3 | 3.1 | - | [5] |

| Daidzein (at 7-OH) | SULT1A1 | 1.13 | 4.4-fold higher than 4'-OH | [5] |

| Genistein (at 7-OH) | SULT1A1 | 1.25 | 8.8-fold higher than 4'-OH | [5] |

Note: Kinetic constants can vary based on experimental conditions such as pH and PAPS concentration.

Substrate and Cofactor Concentrations

The intracellular concentrations of phenol and the essential cofactor PAPS are critical factors influencing the rate of this compound formation.

| Molecule | Tissue/Cell Type | Concentration | Reference |

| Phenol | Human Blood (fatal ingestion) | 130 µg/mL | [8] |

| Phenol | Human Liver (fatal ingestion) | 228 µg/g | [9] |

| Phenol | Human Blood (fatal poisoning) | 60 µg/mL | [10] |

| Phenol | Human Liver (fatal poisoning) | 166 µg/g | [10] |

| PAPS | Rat Hepatocytes | Reduced by up to 93% in the presence of acetaminophen (B1664979) | [11] |

| PAPS | Human Liver | Apparent Km for APS in PAPS synthesis: 16.8 - 17.6 µM | [12] |

Experimental Protocols

Accurate measurement of SULT1A1 activity is essential for studying the metabolism of phenolic compounds. The following are detailed methodologies for key experiments.

Recombinant Human SULT1A1 Activity Assay (Radiolabeled Method)

This is a highly sensitive and widely used method to measure SULT activity by quantifying the transfer of a radiolabeled sulfonate group from [35S]PAPS to a substrate.[2][6]

Materials:

-

Recombinant human SULT1A1 enzyme

-

Phenol (or other phenolic substrate)

-

[35S]PAPS (radiolabeled sulfate donor)

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Stop Solution: 0.1 M Barium hydroxide, 0.1 M Zinc sulfate

-

Scintillation cocktail

-

Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a cocktail buffer containing 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT, and approximately 1.28 µM [35S]PAPS.[13]

-

Prepare Enzyme and Substrate: Dilute the recombinant SULT1A1 enzyme in an ice-cold dilution buffer (5 mM potassium phosphate pH 6.5, 1.5 mg/mL BSA, 10 mM DTT). Prepare stock solutions of the phenolic substrate.

-

Initiate Reaction: Add 10 µL of the substrate solution to a 1.5 mL microcentrifuge tube. Add 100 µL of the diluted enzyme. To start the reaction, add 50 µL of the reaction cocktail. The final reaction volume is typically 160 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of a stop mixture (e.g., 0.1 M Barium hydroxide), vortex, and then add 50 µL of 0.1 M Zinc sulfate and vortex again to precipitate proteins and unreacted [35S]PAPS.[13]

-

Centrifugation: Centrifuge the tubes at maximum speed for 3-10 minutes to pellet the precipitate.

-

Quantify Radioactivity: Transfer a known volume of the supernatant (containing the radiolabeled this compound) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate Enzyme Activity: The amount of product formed is calculated based on the specific activity of the [35S]PAPS. Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of this compound in biological matrices like plasma and urine.[14][15]

Sample Preparation (from plasma):

-

Deproteinization: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) (ACN) or a 1:9 mixture of methanol:ACN.[16]

-

Centrifugation: Vortex the mixture and centrifuge for 15 minutes at 7000 x g.

-

Evaporation and Reconstitution: Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of a suitable solvent (e.g., 1:1 methanol:water) for LC-MS analysis.[16]

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

-

Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound and an internal standard (e.g., a deuterated analog).

Regulation of this compound Formation

The expression and activity of SULT1A1 are tightly regulated by a complex network of transcription factors and signaling pathways, leading to significant inter-individual variability in sulfation capacity.

Transcriptional Regulation of SULT1A1

Several transcription factors have been identified that play a crucial role in the basal and inducible expression of the SULT1A1 gene.

-

Sp1 and GABP: The high activity of the TATA-less SULT1A1 promoter is dependent on the presence of binding sites for Sp1 and GA binding protein (GABP), an Ets transcription factor. These two factors can synergistically enhance SULT1A1 promoter activity.[17]

-

Nuclear Factor I (NFI): Members of the NFI family of transcription factors (NFI-A, NFI-B, and NFI-C) are involved in regulating SULT1A1 expression in breast cancer cells and normal human liver.[18][19]

-

Glucocorticoid Receptor (GR): In rats, glucocorticoids can induce SULT1A1 gene expression through the glucocorticoid receptor, although this effect was not observed in preliminary experiments with human hepatocytes.[20]

Regulation by Nuclear Receptors

Nuclear receptors, which are ligand-activated transcription factors, are key regulators of xenobiotic metabolizing enzymes, including SULTs.

-

Pregnane (B1235032) X Receptor (PXR): PXR, activated by a wide range of xenobiotics and endobiotics, can regulate the expression of various phase I and phase II metabolizing enzymes, including sulfotransferases.[21][22]

-

Aryl Hydrocarbon Receptor (AhR): The AhR is another important xenobiotic-sensing nuclear receptor. Its activation has been shown to suppress the expression of SULT1E1 (estrogen sulfotransferase) and can influence the toxicity of certain phenolic compounds by modulating their metabolism.[23][24]

Conclusion

The formation of this compound via SULT1A1-mediated sulfation is a fundamental pathway in human metabolism. The efficiency of this process is influenced by a combination of enzyme kinetics, substrate and cofactor availability, and a complex network of transcriptional regulation. For researchers and professionals in drug development, a thorough understanding of this metabolic pathway is crucial for predicting drug metabolism, assessing potential drug-drug interactions, and understanding inter-individual differences in drug response and toxicity. The experimental protocols provided herein offer a robust framework for investigating the intricacies of this vital biotransformation process.

References

- 1. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenol sulfotransferase 1A1 activity in human liver: kinetic properties, interindividual variation and re-evaluation of the suitability of 4-nitrophenol as a probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gov.uk [gov.uk]